3,3'-(Methylimino)di-1-propanoldimethanesulfonate
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Overview
Description
3,3'-(Methylimino)di-1-propanoldimethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of methanesulfonate and methylsulfonyloxypropyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-(Methylimino)di-1-propanoldimethanesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylsulfonyloxypropylamine with methanesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3,3'-(Methylimino)di-1-propanoldimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the methylsulfonyloxypropyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3,3'-(Methylimino)di-1-propanoldimethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,3'-(Methylimino)di-1-propanoldimethanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl chloride
- 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl bromide
- 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl iodide
Uniqueness
Compared to similar compounds, 3,3'-(Methylimino)di-1-propanoldimethanesulfonate is unique due to its methanesulfonate group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic and industrial applications where other similar compounds may not be as effective.
Properties
CAS No. |
13098-28-7 |
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Molecular Formula |
C9H25NO8S2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-[methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |
InChI |
InChI=1S/C9H21NO6S2/c1-10(6-4-8-15-17(2,11)12)7-5-9-16-18(3,13)14/h4-9H2,1-3H3 |
InChI Key |
YODYTTBZSKJAKD-UHFFFAOYSA-N |
SMILES |
CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C |
Canonical SMILES |
CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C |
Related CAS |
3415-62-1 (hydrochloride) |
Synonyms |
1-propanol, 3,3'-(methylimino)bis-, dimethanesulfonate (ester), hydrochloride 3,3'-(methylimino)di-1-propanoldimethanesulfonate 3,3'-(methylimino)di-1-propanoldimethanesulfonate hydrochloride N-methylbis(3-mesyloxypropyl)amine.HCl NSC 84641 NSC-84641 substance 838 |
Origin of Product |
United States |
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